

2,3-Dichloro-5-(chloromethyl)pyridine molecular weight and formula

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Compound of Interest

Compound Name: 2,3-Dichloro-5-(chloromethyl)pyridine

Cat. No.: B1311800

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Technical Guide: 2,3-Dichloro-5-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **2,3-Dichloro-5-(chloromethyl)pyridine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Core Compound Data

The fundamental molecular and chemical properties of **2,3-Dichloro-5-(chloromethyl)pyridine** are summarized below.

Property	Value
Molecular Formula	C ₆ H ₄ Cl ₃ N
Molecular Weight	196.46 g/mol
CAS Number	54127-31-0
IUPAC Name	2,3-dichloro-5-(chloromethyl)pyridine
Synonyms	5-(Chloromethyl)-2,3-dichloropyridine

Synthesis Protocol

A representative experimental protocol for the synthesis of **2,3-Dichloro-5-(chloromethyl)pyridine** is detailed below. This synthesis involves the chlorination of the corresponding hydroxymethylpyridine.

Objective: To synthesize **2,3-Dichloro-5-(chloromethyl)pyridine** from 2,3-Dichloro-5-hydroxymethyl-pyridine.

Materials:

- 2,3-Dichloro-5-hydroxymethyl-pyridine
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

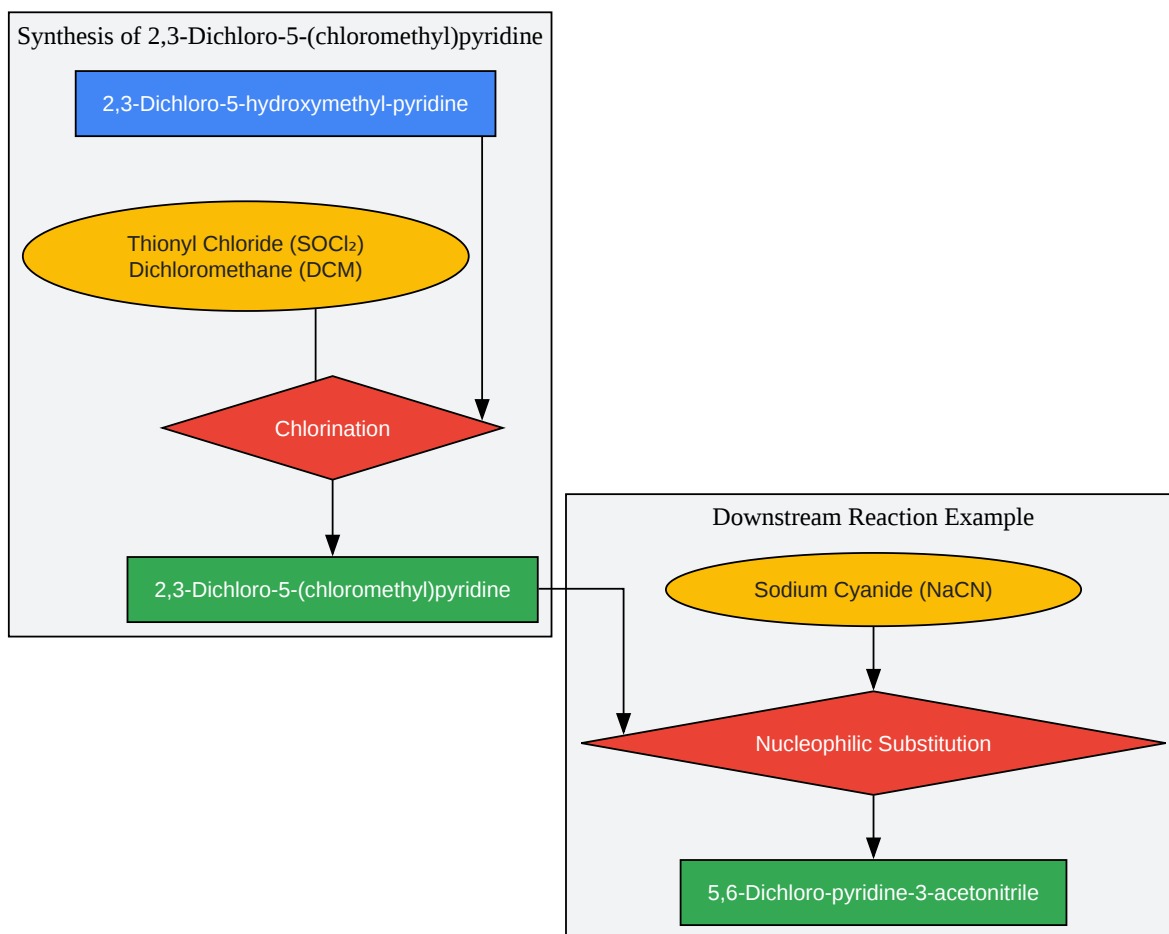
Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dichloro-5-hydroxymethyl-pyridine in anhydrous dichloromethane.

- **Addition of Thionyl Chloride:** Cool the solution in an ice bath. Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred, ice-cold saturated sodium bicarbonate solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **2,3-Dichloro-5-(chloromethyl)pyridine**.
- **Purification:** The crude product can be further purified by column chromatography or recrystallization, if necessary.

Experimental Workflow and Downstream Processing

The following diagram illustrates the synthetic workflow for the preparation of **2,3-Dichloro-5-(chloromethyl)pyridine** and a subsequent nucleophilic substitution reaction, demonstrating its utility as a chemical intermediate.^[1]



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Caption: Synthetic pathway of **2,3-Dichloro-5-(chloromethyl)pyridine** and its subsequent conversion.

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References

- 1. prepchem.com [prepchem.com]
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